Ozogamicin

説明

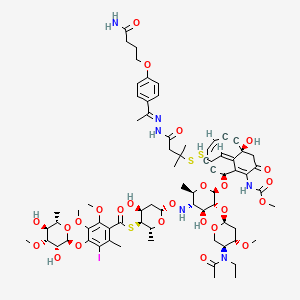

Structure

2D Structure

特性

IUPAC Name |

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-6-[[(2S,5Z,9R,13E)-13-[2-[[4-[(2E)-2-[1-[4-(4-amino-4-oxobutoxy)phenyl]ethylidene]hydrazinyl]-2-methyl-4-oxobutan-2-yl]disulfanyl]ethylidene]-9-hydroxy-12-(methoxycarbonylamino)-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-4-hydroxy-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H97IN6O25S3/c1-15-80(41(7)81)45-35-98-52(32-49(45)92-10)103-65-60(87)57(79-105-53-31-46(82)67(40(6)99-53)107-68(89)54-36(2)56(74)63(66(95-13)62(54)93-11)104-69-61(88)64(94-12)59(86)39(5)101-69)38(4)100-70(65)102-48-21-18-16-17-19-28-73(91)33-47(83)58(76-71(90)96-14)55(48)44(73)27-30-106-108-72(8,9)34-51(85)78-77-37(3)42-23-25-43(26-24-42)97-29-20-22-50(75)84/h16-17,23-27,38-40,45-46,48-49,52-53,57,59-61,64-65,67,69-70,79,82,86-88,91H,15,20,22,29-35H2,1-14H3,(H2,75,84)(H,76,90)(H,78,85)/b17-16-,44-27+,77-37+/t38-,39+,40-,45+,46+,48+,49+,52+,53+,57-,59+,60+,61-,64-,65-,67-,69+,70+,73+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMATTJJEPZZMM-BPKVFSPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSC(C)(C)CC(=O)NN=C(C)C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NOC6CC(C(C(O6)C)SC(=O)C7=C(C(=C(C(=C7OC)OC)OC8C(C(C(C(O8)C)O)OC)O)I)C)O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSC(C)(C)CC(=O)N/N=C(\C)/C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NO[C@H]6C[C@@H]([C@@H]([C@H](O6)C)SC(=O)C7=C(C(=C(C(=C7OC)OC)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC)O)I)C)O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H97IN6O25S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1681.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400046-53-9 | |

| Record name | Ozogamicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400046539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OZOGAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDM24GA51F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enediyne Arsenal: A Technical Guide to the Discovery and Synthesis of Calicheamicin-Class Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics first isolated from the bacterium Micromonospora echinospora.[1][2] Their remarkable cytotoxicity stems from a unique mechanism of action involving sequence-selective binding to the minor groove of DNA and subsequent double-strand cleavage.[3] This intricate process, initiated by a reductive activation of a trisulfide trigger, leads to a Bergman cyclization of the enediyne core, generating a highly reactive diradical species that abstracts hydrogen atoms from the DNA backbone.[1][3] The profound biological activity of calicheamicins has made them invaluable warheads for antibody-drug conjugates (ADCs) in targeted cancer therapy, with several receiving FDA approval.[3] This technical guide provides an in-depth exploration of the discovery, total synthesis, mechanism of action, and biological activity of calicheamicin-class compounds, offering detailed experimental protocols and quantitative data to support further research and development in this critical area of oncology.

Discovery and Isolation

The story of calicheamicin began in the mid-1980s when a scientist from Lederle Labs collected a sample of chalky soil, or "caliche," from Kerrville, Texas.[1] This soil sample yielded the bacterium Micromonospora echinospora, the source of this novel family of antitumor antibiotics.[1][2] The most notable member of this class is calicheamicin γ1.[1] The isolation and purification of calicheamicins from fermentation broths involve a multi-step process of solvent extraction, precipitation, and various chromatographic techniques.[4][5]

Fermentation Protocol for Micromonospora echinospora

A typical fermentation process for the production of calicheamicin is outlined below. Optimization of media components and fermentation parameters is crucial for maximizing yield.

1.1.1. Media and Culture Conditions

-

Seed Medium: Tryptic soy broth (30 g/L), yeast extract (3 g/L), and glucose (5 g/L).

-

Production Medium: Soluble starch (20 g/L), yeast extract (5 g/L), peptone (5 g/L), K2HPO4 (1 g/L), MgSO4·7H2O (0.5 g/L), and CaCO3 (2 g/L).

-

Fermentation Parameters:

-

Temperature: 28-30°C

-

pH: 7.0-7.2

-

Agitation: 200-250 rpm

-

Aeration: 1.0 vvm (volume of air per volume of medium per minute)

-

Fermentation Time: 7-10 days

-

1.1.2. Inoculum Development

-

Aseptically transfer a loopful of a mature Micromonospora echinospora culture from an agar slant to a flask containing the seed medium.

-

Incubate the seed culture at 28°C for 48-72 hours with continuous agitation.

1.1.3. Production Fermentation

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Maintain the fermentation under the specified parameters for 7-10 days. Monitor pH and dissolved oxygen levels periodically.

1.1.4. Extraction and Purification

-

At the end of the fermentation, extract the whole broth with an equal volume of ethyl acetate.

-

Separate the organic phase and concentrate it under reduced pressure to obtain a crude extract.

-

Subject the crude extract to a series of chromatographic steps, including silica gel chromatography, reverse-phase chromatography (C18), and high-performance liquid chromatography (HPLC) to isolate and purify the individual calicheamicin components.[4]

Total Synthesis of Calicheamicin γ1

The total synthesis of calicheamicin γ1 is a landmark achievement in organic chemistry, showcasing elegant strategies for the construction of its complex architecture. The retrosynthetic analysis reveals three key fragments: the aglycon core (calicheamicinone), the aryltetrasaccharide tail, and the trisulfide trigger. The Nicolaou group reported the first total synthesis of calicheamicin γ1I in 1992.[6][7]

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis involves the independent preparation of the key fragments followed by their strategic coupling. A simplified retrosynthetic diagram is presented below.

Caption: Retrosynthetic analysis of Calicheamicin γ1.

Key Reaction Steps and Conditions

The following table summarizes some of the key reactions and conditions employed in the total synthesis of calicheamicin γ1, based on the work of Nicolaou and others.[6][7][8]

| Step | Reaction | Key Reagents and Conditions | Approximate Yield |

| Aglycon Synthesis | |||

| 1 | Intramolecular Aldol Condensation | LDA, THF, -78 °C | 75% |

| 2 | Enediyne Formation | (Z)-1,2-dichloroethylene, n-BuLi, THF | 60% |

| 3 | Macrocyclization | Pd(PPh3)4, CuI, Et3N | 45% |

| Oligosaccharide Synthesis | |||

| 4 | Glycosylation (Sugar A to B) | Glycosyl bromide, AgOTf, 2,6-lutidine | 80% |

| 5 | Glycosylation (Sugar C to D) | Glycosyl trichloroacetimidate, TMSOTf | 85% |

| 6 | Aromatic Core Coupling | Stille coupling, Pd(PPh3)4 | 70% |

| Fragment Coupling and Final Steps | |||

| 7 | Aglycon-Oligosaccharide Glycosidation | AgOTf, collidine | 55% |

| 8 | Trisulfide Installation | MeSSSCI, CH2Cl2 | 90% |

| 9 | Global Deprotection | HF·pyridine | 40% |

Mechanism of Action: DNA Damage

The potent antitumor activity of calicheamicins is a direct consequence of their ability to induce double-stranded DNA breaks.[9] This process is initiated by a cascade of chemical transformations that convert the relatively stable drug molecule into a highly reactive DNA-cleaving agent.

Signaling Pathway of Calicheamicin-Induced DNA Damage

Caption: Signaling pathway of calicheamicin-induced DNA damage.

Experimental Protocol: In Vitro DNA Cleavage Assay

This assay is used to assess the DNA-cleaving ability of calicheamicin and its analogs using supercoiled plasmid DNA.

3.2.1. Materials

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Calicheamicin γ1

-

Glutathione (GSH)

-

10X TBE buffer

-

Agarose

-

Ethidium bromide or other DNA stain

-

6X DNA loading dye

-

Sterile deionized water

3.2.2. Procedure

-

Prepare a 1% agarose gel in 1X TBE buffer containing the DNA stain.

-

In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:

-

1 µg of supercoiled plasmid DNA

-

Desired concentration of calicheamicin γ1 (from a stock solution in DMSO)

-

1 mM GSH (to initiate the reaction)

-

1X TBE buffer

-

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding 4 µL of 6X DNA loading dye.

-

Load the samples onto the agarose gel and perform electrophoresis at 100V for 1-2 hours.

-

Visualize the DNA bands under UV light. The three forms of plasmid DNA will be visible:

-

Form I: Supercoiled (uncleaved)

-

Form II: Nicked (single-strand break)

-

Form III: Linear (double-strand break)

-

-

Quantify the intensity of each band to determine the extent of DNA cleavage.

Biological Activity and Quantitative Data

The calicheamicin class of compounds exhibits extraordinary potency against a wide range of cancer cell lines. Their activity is typically measured by the half-maximal inhibitory concentration (IC50).

IC50 Values of Calicheamicin γ1 and its Analogs

The following table summarizes the IC50 values for calicheamicin γ1 and some of its derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (pM) |

| Calicheamicin γ1 | HL-60 | Acute Promyelocytic Leukemia | 1-10 |

| Calicheamicin γ1 | MOLM-13 | Acute Myeloid Leukemia | 5-20 |

| Calicheamicin γ1 | K562 | Chronic Myelogenous Leukemia | 10-50 |

| N-acetyl Calicheamicin γ1 | Jurkat | Acute T-cell Leukemia | 20-100 |

| Calicheamicin T | HL-60 | Acute Promyelocytic Leukemia | >1000 |

Spectroscopic Data for Calicheamicin γ1

The structural elucidation of calicheamicin γ1 was heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Spectroscopic Data | Key Features |

| ¹H NMR (500 MHz, CDCl₃) | Complex spectrum with characteristic signals for the enediyne protons (δ 5.5-6.5 ppm), anomeric protons of the sugars (δ 4.5-5.5 ppm), and the methyl groups (δ 1.0-3.5 ppm). |

| ¹³C NMR (125 MHz, CDCl₃) | Signals corresponding to the acetylenic carbons of the enediyne (δ 80-100 ppm), carbonyl carbons (δ 160-180 ppm), and the anomeric carbons of the sugars (δ 95-105 ppm). |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement confirming the molecular formula C₅₅H₇₄IN₃O₂₁S₄. |

Biosynthesis of Calicheamicin

The intricate structure of calicheamicin is assembled by a complex biosynthetic machinery in Micromonospora echinospora. The biosynthetic gene cluster encodes a suite of enzymes, including a polyketide synthase (PKS), glycosyltransferases, and tailoring enzymes.

Overview of the Calicheamicin Biosynthetic Pathway

The biosynthesis begins with the formation of the enediyne core by a type I PKS.[10][11] This is followed by a series of tailoring reactions and the sequential addition of four unique sugar moieties by glycosyltransferases to construct the aryltetrasaccharide chain.[10]

Caption: Biosynthetic pathway of Calicheamicin.

Conclusion

The discovery and synthesis of the calicheamicin class of compounds represent a significant advancement in the field of natural product chemistry and cancer therapy. Their unique mechanism of action, involving precise DNA damage, has paved the way for the development of highly effective antibody-drug conjugates. This technical guide provides a comprehensive resource for researchers, summarizing key data and protocols to facilitate further innovation in the design and application of these remarkable molecules. The continued exploration of the calicheamicin scaffold and its analogs holds immense promise for the future of targeted cancer treatment.

References

- 1. benchchem.com [benchchem.com]

- 2. Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 4. researchgate.net [researchgate.net]

- 5. Water-soluble DNA minor groove binders as potential chemotherapeutic agents: synthesis, characterization, DNA binding and cleavage, antioxidation, cytotoxicity and HSA interactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 7. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 8. The Nicolaou Synthesis of Shishijimicin A [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

Beyond the Double Helix: An In-depth Technical Guide to the Non-DNA Molecular Targets of Ozogamicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozogamicin, a member of the calicheamicin family of enediyne antitumor antibiotics, is a potent cytotoxic agent utilized in antibody-drug conjugates (ADCs) such as gemtuzumab this compound (Mylotarg®) and inotuzumab this compound (Besponsa®). While its primary mechanism of action is the induction of double-strand DNA breaks, a growing body of evidence suggests that its molecular interactions extend beyond the genome. This technical guide provides a comprehensive overview of the molecular targets of this compound's active component, calicheamicin, beyond DNA. We will delve into its interactions with proteins, its impact on cellular signaling pathways independent of direct DNA damage, and the methodologies employed to investigate these interactions.

Interaction with DNA-Binding Proteins

The oligosaccharide moiety of calicheamicin plays a crucial role in its sequence-specific binding to the minor groove of DNA. This interaction can sterically hinder or alter the binding of essential DNA-binding proteins, thereby disrupting their regulatory functions.

Modulation of Transcription Factor Binding

Studies have shown that calicheamicin can interfere with the binding of transcription factors to their cognate DNA sequences. This interference can occur through direct competition for the DNA binding site or by inducing conformational changes in the DNA that are unfavorable for protein binding. For example, the binding of the catabolite activator protein (CAP) to its DNA target is significantly inhibited by the aryltetrasaccharide portion of calicheamicin. In contrast, with the transcription factor GCN4, calicheamicin and the protein can bind to DNA simultaneously, leading to a rearrangement of the drug's cleavage pattern.

Quantitative Data on this compound's Effects on Non-DNA Targets

| Target Cell Line | This compound Conjugate | IC50 (Calicheamicin Equivalents) | Observed Effect | Reference |

| Reh (B-cell ALL) | Inotuzumab this compound | 2.1 ng/mL | Inhibition of cell growth | [1] |

| BL-2 (Burkitt's Lymphoma) | Inotuzumab this compound | Varies (cell line dependent) | G2/M cell cycle arrest | [2] |

| SUP-B15 (B-cell ALL) | Inotuzumab this compound | Varies (cell line dependent) | G2/M cell cycle arrest and apoptosis | [2] |

| Namalwa (Burkitt's Lymphoma) | Inotuzumab this compound | Varies (cell line dependent) | Sustained G2/M arrest | [2] |

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique used to study protein-DNA interactions. The following protocol can be adapted to investigate the effect of this compound on transcription factor binding.

Objective: To determine if this compound inhibits the binding of a transcription factor to its DNA recognition sequence.

Materials:

-

Purified transcription factor of interest

-

32P-labeled double-stranded DNA probe containing the transcription factor's binding site

-

Unlabeled ("cold") competitor DNA probe

-

This compound (or its active calicheamicin component)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Native polyacrylamide gel (e.g., 5% acrylamide)

-

TBE buffer (Tris-borate-EDTA)

-

Loading dye (non-denaturing)

-

Phosphorimager or autoradiography film

Procedure:

-

Binding Reactions: Set up the following reactions in separate tubes:

-

Negative Control: Labeled probe only.

-

Positive Control: Labeled probe + purified transcription factor.

-

Competition Control: Labeled probe + purified transcription factor + excess cold probe.

-

Experimental: Labeled probe + purified transcription factor + varying concentrations of this compound.

-

-

Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

Add non-denaturing loading dye to each reaction.

-

Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front has migrated an adequate distance.

-

Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the labeled DNA bands.

Expected Results:

-

Negative Control: A single fast-migrating band corresponding to the free DNA probe.

-

Positive Control: A slower-migrating band corresponding to the protein-DNA complex.

-

Competition Control: A decrease in the intensity of the shifted band and an increase in the free probe band.

-

Experimental: A dose-dependent decrease in the intensity of the shifted band would indicate that this compound inhibits the binding of the transcription factor to the DNA.

Thiol Reactivity and Protein Modification

The enediyne core of calicheamicin is activated within the cell by reduction, a process that can be facilitated by thiols such as glutathione (GSH).[3] The resulting highly reactive 1,4-dehydrobenzene diradical is not only capable of abstracting hydrogen atoms from DNA but also has the potential to react with other nucleophilic species, including the thiol groups of cysteine residues in proteins.

While specific protein targets of calicheamicin's thiol reactivity in human cells are yet to be fully elucidated through proteomics, the "self-sacrifice" resistance mechanism in the calicheamicin-producing bacterium, Micromonospora echinospora, provides a compelling precedent. The protein CalC binds to and is cleaved by calicheamicin, suggesting a direct protein interaction.

Experimental Protocol: Mass Spectrometry-based Identification of Protein Adducts

Advanced mass spectrometry techniques can be employed to identify proteins that are covalently modified by reactive compounds like the activated form of calicheamicin.

Objective: To identify cellular proteins that form covalent adducts with the activated calicheamicin diradical.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer with protease inhibitors

-

Reagents for protein digestion (e.g., trypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Specialized software for identifying unexpected post-translational modifications

Procedure:

-

Cell Treatment: Treat the cell culture with this compound for a specified period. Include an untreated control.

-

Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.

-

Protein Digestion: Digest the protein extracts into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment peptides and obtain their amino acid sequence information.

-

Data Analysis: Use specialized "open" or "unrestricted" search algorithms to analyze the MS/MS data. These algorithms can identify peptides with unexpected mass shifts, such as those caused by the covalent adduction of the calicheamicin diradical to cysteine residues.

Expected Results: The analysis will generate a list of peptides, and by extension proteins, that exhibit a mass shift consistent with the addition of the activated calicheamicin moiety. This provides a direct identification of potential non-DNA protein targets.

Modulation of Cellular Signaling Pathways

This compound and its ADC forms can influence cellular signaling pathways, leading to outcomes such as cell cycle arrest and apoptosis. These effects can be a downstream consequence of DNA damage but may also involve more direct interactions or be initiated by the antibody component of the ADC.

Gemtuzumab this compound (GO) and Syk Signaling

The cytotoxic activity of gemtuzumab this compound in acute myeloid leukemia (AML) cells has been shown to correlate with the expression of the protein kinase Syk.[4] Ligation of the CD33 receptor by the antibody component of GO can initiate a Syk-dependent signaling cascade that contributes to the drug's anti-leukemic effects.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Chk1 Inhibition Restores Inotuzumab this compound Citotoxicity in CD22-Positive Cells Expressing Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxic activity of gemtuzumab this compound (Mylotarg) in acute myeloid leukemia correlates with the expression of protein kinase Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Ozogamicin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of early-stage research and development of ozogamicin derivatives, a critical class of antibody-drug conjugates (ADCs). This document covers the core components of these complex molecules, their mechanism of action, and key data from pivotal clinical trials. Furthermore, it offers detailed experimental protocols for their synthesis, characterization, and evaluation, alongside visualizations of key biological pathways and developmental workflows to support researchers in this field.

Core Components of this compound Derivatives

This compound derivatives are a sophisticated class of targeted cancer therapies known as antibody-drug conjugates (ADCs). Their structure is tripartite, consisting of a monoclonal antibody, a chemical linker, and a potent cytotoxic payload. This design enables the selective delivery of the cytotoxic agent to cancer cells that express a specific target antigen on their surface, thereby minimizing damage to healthy tissues.

-

The Antibody: The specificity of the ADC is determined by the monoclonal antibody component. In the case of the most well-known this compound derivatives, gemtuzumab this compound and inotuzumab this compound, these are humanized IgG4 antibodies. Gemtuzumab targets CD33, a transmembrane receptor expressed on the surface of myeloid cells and is found on leukemic blasts in a majority of patients with acute myeloid leukemia (AML). Inotuzumab, on the other hand, targets CD22, a cell surface antigen expressed on B-cells, and is used in the treatment of B-cell acute lymphoblastic leukemia (ALL).

-

The Linker: The antibody is connected to the cytotoxic payload via a bifunctional linker. This compound derivatives typically utilize an acid-labile hydrazone linker. This linker is designed to be stable at physiological pH in the bloodstream, ensuring the ADC remains intact until it reaches its target. Once the ADC is internalized by the cancer cell and trafficked to the acidic environment of the lysosome, the linker is cleaved, releasing the cytotoxic payload.

-

The Cytotoxic Payload: The active component responsible for cell killing is N-acetyl-gamma-calicheamicin, a potent enediyne antibiotic. Once released within the cancer cell, this molecule undergoes a chemical transformation to form a diradical species. This highly reactive intermediate then binds to the minor groove of DNA, causing double-strand breaks. The resulting DNA damage is often beyond the cell's repair capacity, leading to cell cycle arrest and apoptosis (programmed cell death).

Clinical Efficacy and Safety of this compound Derivatives

The clinical development of gemtuzumab this compound and inotuzumab this compound has provided a wealth of data on their efficacy and safety profiles. These findings from key clinical trials are summarized below.

Gemtuzumab this compound

Gemtuzumab this compound (Mylotarg®) has been evaluated in various clinical settings for the treatment of CD33-positive AML.

| Clinical Trial | Patient Population | Treatment Regimen | Complete Remission (CR) Rate | Overall Survival (OS) | Key Safety Findings |

| ALFA-0701 | Newly diagnosed AML (50-70 years) | Standard chemotherapy with or without gemtuzumab this compound (3 mg/m² on days 1, 4, and 7) | 81% (with GO) vs. 75% (chemo alone) | Median OS: 34.0 months (with GO) vs. 19.4 months (chemo alone) | Increased risk of hemorrhage, infection, and veno-occlusive disease (VOD). |

| SWOG S0106 | Newly diagnosed AML (<60 years) | Standard chemotherapy with or without a single dose of gemtuzumab this compound (6 mg/m²) | No significant difference in CR rates | No significant improvement in OS | Higher induction mortality in the GO arm. |

| AML-19 | Untreated AML, ineligible for intensive chemotherapy | Gemtuzumab this compound monotherapy vs. best supportive care | 27% CR | Median OS: 4.9 months vs. 3.6 months | Myelosuppression, infusion-related reactions, and hepatotoxicity. |

Inotuzumab this compound

Inotuzumab this compound (Besponsa®) has demonstrated significant efficacy in patients with relapsed or refractory CD22-positive B-cell ALL.

| Clinical Trial | Patient Population | Treatment Regimen | Complete Remission (CR/CRi) Rate | Overall Survival (OS) | Key Safety Findings |

| INO-VATE ALL | Relapsed or refractory B-cell ALL | Inotuzumab this compound vs. standard chemotherapy | 80.7% vs. 29.4% | Median OS: 7.7 months vs. 6.7 months | Veno-occlusive disease (VOD), myelosuppression, and increased risk of post-HSCT non-relapse mortality. |

| Phase I/II Study | Relapsed or refractory B-cell ALL | Dose-escalation of inotuzumab this compound | 58% CR/CRi | Median OS: 6.2 months | Dose-limiting toxicities included hepatotoxicity and myelosuppression. |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the preclinical evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effect of an this compound derivative on a target cancer cell line.

Materials:

-

Target cancer cell line (e.g., HL-60 for CD33-positive AML, or a CD22-positive B-cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

This compound derivative

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Flow Cytometry for CD33/CD22 Expression

This protocol describes the method to quantify the expression of the target antigen on the surface of cancer cells.

Materials:

-

Target cancer cells

-

Phosphate-buffered saline (PBS)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated anti-CD33 or anti-CD22 antibody

-

Fluorochrome-conjugated isotype control antibody

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest the cells and wash them twice with cold PBS.

-

Cell Staining: Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10⁶ cells/mL. Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the fluorochrome-conjugated anti-CD33/CD22 antibody to the sample tube and the isotype control antibody to a separate control tube at the manufacturer's recommended concentration.

-

Incubate the tubes for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 2 mL of cold flow cytometry staining buffer.

-

Resuspension: Resuspend the cell pellet in 500 µL of flow cytometry staining buffer.

-

Data Acquisition: Acquire the samples on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) compared to the isotype control.

General Protocol for Antibody-Drug Conjugation

This protocol provides a general overview of the steps involved in conjugating the N-acetyl-gamma-calicheamicin derivative to the monoclonal antibody.

Materials:

-

Monoclonal antibody (anti-CD33 or anti-CD22)

-

N-acetyl-gamma-calicheamicin dimethyl hydrazide

-

Bifunctional linker (e.g., 4-(4-acetylphenoxy)butanoic acid)

-

Activation reagents (e.g., N-hydroxysuccinimide, dicyclohexylcarbodiimide)

-

Reaction buffers (e.g., phosphate buffer, borate buffer)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Linker Activation: Activate the carboxylic acid group of the bifunctional linker using activation reagents to form an active ester (e.g., N-hydroxysuccinimide ester).

-

Payload-Linker Conjugation: React the activated linker with the hydrazide group of the N-acetyl-gamma-calicheamicin to form a payload-linker intermediate.

-

Antibody Modification: Modify the antibody to introduce reactive groups for conjugation. For lysine conjugation, this may involve adjusting the pH to favor the reaction with the ε-amino groups of lysine residues.

-

Conjugation Reaction: React the payload-linker intermediate with the modified antibody. The reaction conditions (pH, temperature, and stoichiometry) need to be carefully optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Purification: Purify the resulting ADC from unconjugated antibody, free payload-linker, and other reactants using techniques such as size-exclusion chromatography or hydrophobic interaction chromatography.

-

Characterization: Characterize the purified ADC for its DAR, purity, aggregation, and antigen-binding affinity.

Synthesis and Characterization

Synthesis of N-acetyl-gamma-calicheamicin

The synthesis of the N-acetyl-gamma-calicheamicin payload is a complex multi-step process typically performed by specialized manufacturers. It involves the fermentation of the microorganism Micromonospora echinospora to produce the calicheamicin complex, followed by a series of chemical modifications to isolate the desired gamma-calicheamicin and then convert it to the N-acetyl dimethyl hydrazide derivative.

Analytical Methods for Characterization and Quality Control

A suite of analytical techniques is employed to ensure the quality, consistency, and stability of this compound derivatives.

| Analytical Method | Parameter Assessed | Description |

| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | Measures the absorbance of the antibody and the payload at their respective characteristic wavelengths to calculate the average number of drug molecules per antibody. |

| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution, Purity | Separates ADC species based on their hydrophobicity, which is influenced by the number of conjugated payload molecules. This provides information on the distribution of different DAR species. |

| Size-Exclusion Chromatography (SEC) | Purity, Aggregation | Separates molecules based on their size to quantify the amount of monomeric ADC and detect the presence of aggregates or fragments. |

| Mass Spectrometry (MS) | Molecular Weight, DAR, Conjugation Sites | Provides precise mass information of the intact ADC, its subunits (light and heavy chains), and peptide fragments to confirm the identity, determine the DAR, and identify the locations of payload conjugation. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen Binding Affinity | Measures the binding affinity of the ADC to its target antigen (CD33 or CD22) to ensure that the conjugation process has not compromised the antibody's binding capability. |

| Cell-Based Cytotoxicity Assays | Potency | Determines the biological activity of the ADC by measuring its ability to kill target cancer cells in vitro. |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of this compound derivatives.

DNA Damage Response Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the DNA double-strand breaks induced by calicheamicin.

Experimental Workflow for Preclinical ADC Development

The following diagram outlines a typical workflow for the preclinical development of an this compound derivative.

In Vitro Cytotoxicity of Ozogamicin Antibody-Drug Conjugates in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of ozogamicin-based antibody-drug conjugates (ADCs), specifically Gemtuzumab this compound and Inotuzumab this compound. It includes a summary of quantitative cytotoxicity data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved in their mechanism of action.

Introduction to this compound ADCs

Ozogamicins are a class of potent enediyne antitumor antibiotics derived from the bacterium Micromonospora echinospora. The calicheamicin derivative, a member of this class, is a key component of two clinically significant ADCs:

-

Gemtuzumab this compound (GO) : This ADC consists of a humanized anti-CD33 monoclonal antibody linked to N-acetyl-gamma-calicheamicin. It is designed to target CD33-positive cancer cells, primarily in acute myeloid leukemia (AML).

-

Inotuzumab this compound (IO) : This ADC comprises a humanized anti-CD22 monoclonal antibody conjugated to the same calicheamicin derivative. It targets CD22-expressing malignancies, most notably B-cell acute lymphoblastic leukemia (ALL).

The mechanism of action for both ADCs involves binding to their respective target antigens on the cancer cell surface, followed by internalization of the ADC-antigen complex. Inside the cell, the acidic environment of the lysosome cleaves the linker, releasing the calicheamicin payload. This potent cytotoxin then translocates to the nucleus, where it binds to the minor groove of DNA, causing double-strand breaks and ultimately triggering apoptosis.[1]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of Gemtuzumab this compound and Inotuzumab this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following tables summarize the reported IC50 values for these ADCs in several hematological cancer cell lines.

Table 1: In Vitro Cytotoxicity of Gemtuzumab this compound (GO) in AML Cell Lines

| Cell Line | Cancer Type | IC50 (ng/mL) | Additional Notes |

| HL-60 | Acute Promyelocytic Leukemia | 24 | - |

| HL-60 | Acute Promyelocytic Leukemia | 13 | In combination with 10 µM olaparib, indicating synergistic cytotoxicity.[2] |

| KG-1 | Acute Myelogenous Leukemia | Resistant (>1000) | Resistance may be associated with higher cyclosporin A-inhibitable efflux activity.[3] |

| THP-1 | Acute Monocytic Leukemia | Not specified | GO induced a strong G2 arrest with minimal apoptosis.[3] |

| NB-4 | Acute Promyelocytic Leukemia | Not specified | GO induced G2 arrest followed by significant apoptosis (45% of cells).[3] |

Table 2: In Vitro Cytotoxicity of Inotuzumab this compound (IO) in B-Cell Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (nM of CalichDMH) |

| BL-2 | Burkitt Lymphoma | 0.08 ± 0.01 |

| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 0.11 ± 0.01 |

| Namalwa | Burkitt Lymphoma | 0.20 ± 0.03 |

Data for Table 2 was derived from a study where cytotoxicity was measured after a 48-hour incubation period.[4]

Key Signaling Pathways

The cytotoxic effect of this compound is mediated through the induction of DNA damage, which in turn activates cell cycle arrest and apoptotic signaling pathways.

This compound-Induced DNA Damage and Apoptosis Pathway

Upon release, the calicheamicin payload of this compound ADCs causes DNA double-strand breaks. This damage triggers a cascade of events, leading to cell cycle arrest, primarily at the G2/M checkpoint, and the initiation of the intrinsic apoptosis pathway. Key proteins involved include ATM/ATR, Chk1/Chk2, and caspases.

Caption: this compound ADC binds to its target, is internalized, and releases calicheamicin, leading to DNA damage, G2/M arrest, and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the cytotoxicity of this compound ADCs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.

Detailed Protocol:

-

Cell Seeding:

-

Harvest cancer cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells) or stabilization (for suspension cells).

-

-

Drug Treatment:

-

Prepare a stock solution of the this compound ADC in an appropriate solvent (e.g., sterile PBS or DMSO).

-

Perform serial dilutions of the ADC in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells (for adherent cells) or add the drug solution directly (for suspension cells) to a final volume of 200 µL per well. Include vehicle-only control wells.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (typically 48 to 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan Crystals:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells (considered 100% viability).

-

Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Experimental Workflow:

Caption: Workflow for quantifying apoptosis using Annexin V and PI staining followed by flow cytometry.

Detailed Protocol:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates or culture flasks and treat with various concentrations of the this compound ADC for the desired time. Include an untreated control.

-

Harvest the cells by centrifugation. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the attached cells. Combine both cell populations.

-

-

Cell Washing:

-

Wash the cells twice with ice-cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes) and resuspending the pellet in fresh PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer (typically provided in a kit).

-

Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of propidium iodide (PI) solution (e.g., 50 µg/mL).

-

Gently vortex the cells.

-

-

Incubation:

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Preparation for Flow Cytometry:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).

-

Collect data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Create a quadrant plot of Annexin V fluorescence versus PI fluorescence.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Cell Cycle Analysis

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following drug treatment. This compound-induced DNA damage is expected to cause an accumulation of cells in the G2/M phase.

Experimental Workflow:

Caption: Workflow for analyzing cell cycle distribution after this compound treatment using PI staining and flow cytometry.

Detailed Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with the this compound ADC as described for the apoptosis assay.

-

Harvest approximately 1 x 10⁶ cells per sample by centrifugation.

-

-

Fixation:

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cell pellet in 0.5 mL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of a staining solution containing PBS, 50 µg/mL Propidium Iodide, and 100 µg/mL RNase A.

-

-

Incubation:

-

Incubate the cells for 30 minutes at room temperature in the dark. The RNase A will degrade RNA, ensuring that PI only stains DNA.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Generate a histogram of DNA content (PI fluorescence intensity).

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

The this compound-based ADCs, Gemtuzumab this compound and Inotuzumab this compound, demonstrate potent in vitro cytotoxicity against various hematological cancer cell lines. Their mechanism of action, centered on DNA damage and subsequent apoptosis, can be effectively characterized using the detailed protocols provided in this guide. The quantitative data and methodologies presented here serve as a valuable resource for researchers and drug development professionals working to further understand and optimize the therapeutic potential of these and other novel ADCs.

References

- 1. Inotuzumab this compound in B-cell precursor acute lymphoblastic leukemia: efficacy, toxicity, and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gemtuzumab this compound and olaparib exert synergistic cytotoxicity in CD33-positive HL-60 myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential response of human acute myeloid leukemia cells to gemtuzumab this compound in vitro: role of Chk1 and Chk2 phosphorylation and caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Impact of Ozogamicin on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozogamicins are a class of potent enediyne antitumor antibiotics. Their calicheamicin component induces double-strand DNA breaks, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the effects of ozogamicin-based antibody-drug conjugates (ADCs), specifically gemtuzumab this compound (GO) and inotuzumab this compound (IO), on cell cycle progression in cancer cells. This document details the underlying molecular mechanisms, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers in the field.

Core Mechanism of Action

The cytotoxic payload of this compound-based ADCs, a calicheamicin derivative, is delivered specifically to cancer cells expressing the target antigen (CD33 for GO and CD22 for IO). Following internalization and lysosomal processing, the active calicheamicin is released into the cytoplasm and translocates to the nucleus. There, it binds to the minor groove of DNA, causing double-strand breaks. This DNA damage triggers a cellular DNA damage response (DDR), leading to the activation of cell cycle checkpoints, primarily at the G2/M phase, to halt cell division and allow for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis.

Quantitative Analysis of Cell Cycle Effects

The induction of G2/M cell cycle arrest is a hallmark of this compound activity. The following tables summarize the quantitative effects of inotuzumab this compound and the observed effects of gemtuzumab this compound on cell cycle distribution.

Table 1: Effect of Inotuzumab this compound on Cell Cycle Distribution in B-cell Acute Lymphoblastic Leukemia Cell Lines

Data extracted from Tirrò et al., 2019. Cells were treated with their respective IC50 values of inotuzumab this compound.

| Cell Line | Treatment Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| BL-2 | Untreated | 55.4 ± 2.1 | 34.2 ± 1.8 | 10.4 ± 0.9 |

| 12 | 48.2 ± 2.5 | 30.1 ± 2.2 | 21.7 ± 1.5 | |

| 24 | 35.6 ± 1.9 | 22.5 ± 1.7 | 41.9 ± 2.8 | |

| 48 | 20.1 ± 1.5 | 15.3 ± 1.3 | 64.6 ± 3.1 | |

| SUP-B15 | Untreated | 60.1 ± 2.8 | 28.7 ± 2.3 | 11.2 ± 1.1 |

| 12 | 52.3 ± 3.1 | 25.4 ± 2.0 | 22.3 ± 1.9 | |

| 24 | 40.8 ± 2.6 | 18.9 ± 1.6 | 40.3 ± 2.5 | |

| 48 | 25.7 ± 2.0 | 12.1 ± 1.1 | 62.2 ± 3.5 | |

| Namalwa | Untreated | 52.1 ± 2.4 | 36.5 ± 2.1 | 11.4 ± 1.3 |

| 12 | 45.9 ± 2.8 | 31.2 ± 2.4 | 22.9 ± 1.8 | |

| 24 | 33.7 ± 2.2 | 20.8 ± 1.9 | 45.5 ± 2.9 | |

| 48 | 18.9 ± 1.7 | 13.4 ± 1.4 | 67.7 ± 3.8 |

Table 2: Observed Effects of Gemtuzumab this compound on Cell Cycle Progression in Acute Myeloid Leukemia Cell Lines

| Cell Line | Observation | Reference |

| HL-60 | Induction of G2 arrest (up to 80% of cells).[1] | Golay et al., 2003 |

| NB-4 | Induction of G2 arrest (up to 80% of cells).[1] | Golay et al., 2003 |

| THP-1 | Strong G2 arrest (up to 75% of cells) with minimal apoptosis.[1] | Golay et al., 2003 |

Signaling Pathways and Molecular Mechanisms

The G2/M arrest induced by this compound is primarily mediated by the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathways.

Caption: this compound-induced DNA damage response pathway leading to G2/M cell cycle arrest.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is designed for the analysis of cell cycle distribution in suspension cell cultures treated with this compound.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

RNase A (100 µg/mL solution in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

FACS tubes (5 mL)

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet with 1 mL of cold PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet in 100 µL of PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells on ice for at least 30 minutes. (Samples can be stored at -20°C for several weeks at this stage).

-

Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with 1 mL of PBS and centrifuge again.

-

RNase Treatment: Resuspend the cell pellet in 200 µL of RNase A solution and incubate at 37°C for 30 minutes.

-

Propidium Iodide Staining: Add 200 µL of PI staining solution to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Western Blotting for Phosphorylated Chk1/Chk2 and Cyclin B1

This protocol details the detection of key cell cycle regulatory proteins modulated by this compound treatment.

Materials:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-phospho-Chk2 (Thr68), anti-Cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using the BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Denature the samples by boiling at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Caption: Workflow for Western blot analysis of cell cycle regulatory proteins.

Conclusion

This compound-based ADCs effectively induce G2/M cell cycle arrest in susceptible cancer cells by causing significant DNA damage, which activates the ATM/ATR-Chk1/Chk2 signaling pathway. This guide provides a comprehensive overview of this process, supported by quantitative data and detailed experimental protocols, to aid researchers in further investigating the cellular responses to this important class of anticancer agents. The provided methodologies can be adapted to study the effects of novel this compound derivatives and to explore potential combination therapies aimed at enhancing their efficacy.

References

The Tumultuous Journey of Gemtuzumab Ozogamicin: A Technical History

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The history of gemtuzumab ozogamicin (GO), marketed as Mylotarg®, is a compelling narrative of innovation, setback, and eventual revival in the landscape of targeted cancer therapy. As the first antibody-drug conjugate (ADC) to receive regulatory approval, its development has provided crucial lessons for the field. This technical guide provides a comprehensive overview of the historical development of GO, detailing its mechanism of action, key clinical trial data, and the experimental protocols that underpinned its evaluation.

Core Concept and Mechanism of Action

Gemtuzumab this compound is an antibody-drug conjugate designed to selectively target and eliminate cancer cells expressing the CD33 antigen.[1] CD33 is a transmembrane receptor found on the surface of myeloid lineage cells and is expressed on myeloblasts in over 80% of patients with acute myeloid leukemia (AML), making it an attractive therapeutic target.

The ADC consists of three key components:

-

A humanized IgG4 kappa monoclonal antibody (gemtuzumab): This component specifically binds to the CD33 receptor on the surface of AML cells.[1]

-

A potent cytotoxic agent (N-acetyl-gamma calicheamicin): A derivative of a natural enediyne antibiotic, calicheamicin induces double-strand DNA breaks, leading to apoptosis.[1]

-

A bifunctional linker: This linker covalently attaches the calicheamicin derivative to the antibody and is designed to be stable in circulation but cleavable within the acidic environment of the lysosome following internalization into the target cell.[2]

The mechanism of action unfolds in a series of steps, beginning with the binding of the antibody component to the CD33 receptor on AML cells. This is followed by the internalization of the ADC-CD33 complex. Inside the cell, the complex is trafficked to lysosomes, where the acidic environment facilitates the cleavage of the linker, releasing the calicheamicin payload. The activated calicheamicin then translocates to the nucleus, binds to the minor groove of DNA, and causes double-strand breaks, ultimately triggering programmed cell death.

A Timeline of Development, Withdrawal, and Re-approval

The development of gemtuzumab this compound was a multi-decade journey marked by both triumph and tribulation.

-

1991: A collaboration between Celltech and Wyeth begins, laying the groundwork for the development of gemtuzumab this compound.[1]

-

May 2000: The U.S. Food and Drug Administration (FDA) grants accelerated approval to gemtuzumab this compound for the treatment of older patients with relapsed CD33-positive AML.[3] This approval was based on promising results from early-phase clinical trials.[4]

-

2010: Following a confirmatory Phase III trial (SWOG S0106) that failed to demonstrate a clinical benefit and raised safety concerns, including a higher rate of fatal toxicity, Pfizer voluntarily withdrew the drug from the U.S. market.[3][4][5]

-

2017: After further analysis of existing trial data and new evidence from investigator-led studies utilizing a lower, fractionated dosing schedule that showed an improved benefit-risk profile, the FDA re-approved gemtuzumab this compound.[3][4] The new approval was for newly diagnosed CD33-positive AML in adults and for relapsed or refractory CD33-positive AML in adults and children 2 years and older.[1]

Summary of Key Clinical Trial Data

The clinical development of gemtuzumab this compound has been defined by a series of pivotal trials that ultimately shaped its approval, withdrawal, and re-approval.

Early Phase I and II Trials in Relapsed AML

The initial accelerated approval of gemtuzumab this compound was based on data from three open-label, single-arm Phase II studies in patients with CD33-positive AML in their first relapse.

| Trial Phase | Number of Patients | Dosing Regimen | Overall Response Rate (CR + CRp) | Complete Remission (CR) | CR with Incomplete Platelet Recovery (CRp) |

| Phase I | 40 | Dose escalation up to 9 mg/m² | 20% | 12.5% (CR or CRp) | - |

| Combined Phase II | 142 | 9 mg/m² on days 1 and 14 | 29.6% | 16.2% | 13.4% |

CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery.[2][6][7]

SWOG S0106: The Confirmatory Trial Leading to Withdrawal

This Phase III randomized trial was designed to confirm the clinical benefit of adding gemtuzumab this compound to standard induction chemotherapy in younger patients with previously untreated de novo AML.

| Arm | Number of Patients | Dosing Regimen | Key Outcomes |

| GO + Chemotherapy | - | Daunorubicin + Cytarabine + GO (6 mg/m²) | No significant improvement in survival. |

| Chemotherapy Alone | - | Daunorubicin + Cytarabine | Increased early mortality in the GO arm. |

ALFA-0701: A Pivotal Trial for Re-approval

This Phase III study evaluated the addition of a lower, fractionated dose of gemtuzumab this compound to standard chemotherapy in older patients with newly diagnosed de novo AML.

| Arm | Number of Patients (analyzed) | Dosing Regimen | Median Event-Free Survival (EFS) | 2-Year EFS Rate | Median Overall Survival (OS) | CR + CRp Rate |

| GO + Chemotherapy | 135 | Daunorubicin + Cytarabine + GO (3 mg/m² on days 1, 4, 7) | 17.3 months | 40.8% | 27.5 months | 81.5% |

| Chemotherapy Alone | 136 | Daunorubicin + Cytarabine | 9.5 months | 17.1% | 21.8 months | 73.6% |

CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery.[11][12][13][14][15]

AML-19: Monotherapy in Older Patients

This Phase III trial compared gemtuzumab this compound monotherapy to best supportive care (BSC) in older patients with newly diagnosed AML who were unsuitable for intensive chemotherapy.

| Arm | Number of Patients | Dosing Regimen | Median Overall Survival (OS) | 1-Year OS Rate | CR + CRi Rate |

| Gemtuzumab this compound | 118 | GO (6 mg/m² day 1, 3 mg/m² day 8) | 4.9 months | 24.3% | 27% |

| Best Supportive Care | 119 | BSC | 3.6 months | 9.7% | - |

CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery.[16][17]

MyloFrance-1: Relapsed AML with Fractionated Dosing

This Phase II study assessed the efficacy of the fractionated dosing regimen in patients with CD33-positive AML in their first relapse.

| Trial | Number of Patients | Dosing Regimen | Complete Remission (CR) Rate | Median Relapse-Free Survival |

| MyloFrance-1 | 57 | GO (3 mg/m² on days 1, 4, 7) | 26% | 11.6 months |

Experimental Protocols

The development and evaluation of gemtuzumab this compound relied on a range of in vitro and in vivo experimental protocols to characterize its activity, efficacy, and safety.

In Vitro Cytotoxicity Assays

Objective: To determine the potency and specificity of gemtuzumab this compound in killing CD33-positive cancer cells.

Methodology (e.g., MTT/XTT Assay):

-

Cell Culture: CD33-positive AML cell lines (e.g., HL-60) and CD33-negative control cell lines are cultured under standard conditions.[22]

-

Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of gemtuzumab this compound, a non-targeting control ADC, and the free calicheamicin payload.[23][24][25][26]

-

Incubation: The treated cells are incubated for a period of 48 to 144 hours to allow for drug-induced cytotoxicity.[23][26]

-

Viability Assessment: A tetrazolium salt solution (MTT or XTT) is added to the wells. Metabolically active (viable) cells convert the tetrazolium salt into a colored formazan product.[22][23]

-

Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.[22][23]

CD33 Expression and Internalization Assays

Objective: To confirm CD33 expression on target cells and to quantify the internalization of the ADC upon binding.

Methodology (Flow Cytometry):

-

Cell Staining: AML cells are incubated with a fluorochrome-conjugated anti-CD33 antibody (or gemtuzumab this compound followed by a fluorescently labeled secondary antibody).[27][28][29]

-

Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of CD33-positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of CD33 expression.[27]

-

Internalization Assay: To measure internalization, cells are first incubated with gemtuzumab this compound at 4°C to allow surface binding without internalization. The cells are then shifted to 37°C for various time points to permit internalization. At each time point, the remaining surface-bound ADC is detected by staining with a fluorescently labeled secondary antibody and analyzed by flow cytometry. A decrease in MFI over time indicates internalization.[28]

In Vivo Efficacy Studies (Patient-Derived Xenograft Models)

Objective: To evaluate the anti-leukemic activity of gemtuzumab this compound in a more physiologically relevant in vivo setting.

Methodology (AML PDX Models):

-

Model Generation: Primary AML cells from patients are transplanted into immunodeficient mice (e.g., NSG or NSG-SGM3 mice).[30][31][32][33][34] These mice are engineered to support the engraftment and growth of human hematopoietic cells.[30][34]

-

Treatment: Once the AML cells have engrafted and the disease is established in the mice, they are treated with gemtuzumab this compound, vehicle control, or standard-of-care chemotherapy.[31][33]

-

Monitoring: Disease progression and response to treatment are monitored by measuring the percentage of human CD45+CD33+ cells in the peripheral blood, bone marrow, and spleen of the mice using flow cytometry.[32][33] In some models, bioluminescence imaging is used for real-time monitoring of tumor burden.[33]

-

Endpoint Analysis: The primary endpoints typically include reduction in tumor burden and improvement in overall survival of the treated mice compared to the control group.[31][33]

Visualizing the Molecular Mechanism and Experimental Workflow

Conclusion

The historical development of gemtuzumab this compound offers a rich case study in the complexities of ADC development. Its journey from a promising targeted therapy to a withdrawn product and its subsequent successful re-introduction underscores the critical importance of optimizing dosing schedules to balance efficacy and toxicity. The evolution from a single high dose to a lower, fractionated regimen was key to unlocking its therapeutic potential. For researchers and drug developers, the story of gemtuzumab this compound serves as a powerful reminder of the perseverance required in oncology drug development and the value of continued investigation even in the face of initial setbacks. The methodologies and clinical trial designs employed throughout its history continue to inform the development of the next generation of antibody-drug conjugates.

References

- 1. Gemtuzumab this compound - Wikipedia [en.wikipedia.org]

- 2. ashpublications.org [ashpublications.org]

- 3. drugs.com [drugs.com]

- 4. The return of gemtuzumab this compound: a humanized anti-CD33 monoclonal antibody–drug conjugate for the treatment of newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bringing a leukemia treatment back to life with precision medicine | Fred Hutchinson Cancer Center [fredhutch.org]

- 6. Approval summary: gemtuzumab this compound in relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. mhlw.go.jp [mhlw.go.jp]

- 9. S0106 | SWOG [swog.org]

- 10. Gemtuzumab this compound in Children and Adolescents With De Novo Acute Myeloid Leukemia Improves Event-Free Survival by Reducing Relapse Risk: Results From the Randomized Phase III Children's Oncology Group Trial AAML0531 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Final analysis of the phase III ALFA-0701 study of gemtuzumab this compound in de novo acute myeloid leukemia [aml-hub.com]

- 12. Gemtuzumab this compound for de novo acute myeloid leukemia: final efficacy and safety updates from the open-label, phase III ALFA-0701 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gemtuzumab this compound for de novo acute myeloid leukemia: final efficacy and safety updates from the open-label, phase III ALFA-0701 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Gemtuzumab this compound for de novo acute myeloid leukemia: final efficacy and safety updates from the open-label, phase III ALFA-0701 trial | Haematologica [haematologica.org]

- 16. Gemtuzumab this compound Versus Best Supportive Care in Older Patients With Newly Diagnosed Acute Myeloid Leukemia Unsuitable for Intensive Chemotherapy: Results of the Randomized Phase III EORTC-GIMEMA AML-19 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Randomized trial of two schedules of low-dose gemtuzumab this compound as induction monotherapy for newly diagnosed acute myeloid leukemia in older patients not considered candidates for intensive chemotherapy. A phase II study of the EORTC and GIMEMA leukemia groups (AML-19) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FDA Approves Gemtuzumab this compound for CD33-positive AML | FDA [fda.gov]

- 19. FDA Approval Summary: Mylotarg for Treatment of Patients with Relapsed or Refractory CD33‐Positive Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The EMA Review of Mylotarg (Gemtuzumab this compound) for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. FDA Approval Summary: Mylotarg for Treatment of Patients with Relapsed or Refractory CD33-Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 24. benchchem.com [benchchem.com]

- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Expression and functional characterization of CD33 transcript variants in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Patient-Derived Acute Myeloid Leukemia Models [jax.org]

- 31. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]

- 32. ashpublications.org [ashpublications.org]

- 33. Serially transplantable, genetically modified PDX models of AML | VJHemOnc [vjhemonc.com]

- 34. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]

The Chemical Architecture and Stability Profile of Ozogamicin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure and stability of ozogamicin, a critical component of several antibody-drug conjugates (ADCs). This compound refers to the cytotoxic payload and linker system, specifically a derivative of N-acetyl-γ-calicheamicin, which is attached to a monoclonal antibody. This document details its structural features, stability under various conditions, the experimental methods used for its characterization, and its mechanism of action.

Chemical Structure of this compound

This compound is a complex molecule comprised of a potent enediyne antitumor antibiotic, N-acetyl-γ-calicheamicin, attached to a bifunctional linker.[1] The term "this compound" in the context of ADCs like gemtuzumab this compound and inotuzumab this compound refers to this calicheamicin-linker construct.[2] The calicheamicins are a class of cytotoxic agents isolated from the bacterium Micromonospora echinospora.[3][4]

The key structural components are:

-

N-acetyl-γ-calicheamicin: This is the cytotoxic warhead. It features a unique enediyne core, an oligosaccharide chain, a thioester group, and an aromatic iodide.[5] The enediyne moiety is responsible for its potent DNA-damaging activity.[5]

-

Bifunctional Linker: In gemtuzumab this compound, a linker derived from 4-(4-acetylphenoxy)butanoic acid (AcBut) is used.[1] This linker forms a covalent acyl hydrazone bond with the N-acetyl-γ-calicheamicin dimethyl hydrazide derivative.[1] This bond is designed to be stable at physiological pH (around 7.4) but is acid-labile, facilitating the release of the cytotoxic payload in the acidic environment of the lysosomes (pH 4-5).[6][7][8]

The molecular formula for the N-acetyl-γ-calicheamicin dimethyl hydrazide component is C73H97IN6O25S3, with a molar mass of approximately 1681.7 g/mol .[9][10]

Visualizing the Core Structure

The following diagram illustrates the fundamental components of the this compound payload as conjugated in an ADC.

Caption: Conceptual diagram of the this compound payload and its linkage to an antibody.

Stability of this compound

The stability of this compound is a critical factor for the efficacy and safety of the corresponding ADC. The design of the linker is a key determinant of its stability profile.

pH-Dependent Stability

The acyl hydrazone linker in this compound is engineered for pH-dependent stability. It is relatively stable at the physiological pH of blood (pH 7.4), which minimizes the premature release of the highly toxic calicheamicin payload into circulation.[7][8] However, upon internalization into the target cancer cell and trafficking to the lysosome, the acidic environment (pH 4-5) promotes the hydrolysis of the hydrazone bond, releasing the active drug.[6]

Temperature and Storage Stability

Lyophilized ADCs containing this compound, such as gemtuzumab this compound (Mylotarg®), should be stored under refrigerated conditions (2° to 8° C or 36° to 46° F) and protected from light.[4] After reconstitution and dilution, the solution has limited stability at room temperature (up to 6 hours) or under refrigeration (up to 12 hours), and it should be protected from light.[4][11] Studies on other antibody-based therapeutics have shown that thermal excursions can impact stability, potentially leading to aggregation or degradation.[12][13]

Quantitative Stability Data

While specific kinetic data for the degradation of isolated this compound is not extensively published, the stability of the entire ADC provides insights. The following table summarizes general stability parameters for this compound-containing ADCs.

| Parameter | Condition | Observation | Reference(s) |

| pH Stability | Physiological pH (7.4) | Linker is designed to be stable, minimizing premature drug release. | [7][8] |

| Acidic pH (4.0-5.0) | Acid-labile hydrazone linker is cleaved, releasing the calicheamicin payload inside the lysosome. | [6] | |

| Storage Stability | Refrigerated (2-8°C), Lyophilized Powder | Recommended storage condition for the ADC. | [4] |

| Room Temperature, Diluted Solution | Stable for up to 6 hours. | [11] | |

| Refrigerated (2-8°C), Diluted Solution | Stable for up to 12 hours. | [11] | |

| Light Sensitivity | Direct and indirect sunlight, fluorescent light | The drug product is light-sensitive and must be protected from light during preparation and administration. | [4] |

Experimental Protocols for Stability and Characterization

Assessing the stability of a complex molecule like this compound, typically as part of an ADC, requires a suite of analytical techniques. These methods are crucial for ensuring product quality, determining shelf-life, and understanding degradation pathways.[14]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical step in developing stability-indicating methods.[15] This involves exposing the ADC to harsh conditions to accelerate degradation and identify potential degradation products.

-